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molecular formula C10H8N2O3 B8663418 5-(o-Hydroxybenzylidene)-hydantoin

5-(o-Hydroxybenzylidene)-hydantoin

Cat. No. B8663418
M. Wt: 204.18 g/mol
InChI Key: GXPDYJIBYGLMKU-UHFFFAOYSA-N
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Patent
US04672127

Procedure details

5-(o-Hydroxybenzylidene)-hydantoin was prepared in the same manner as in Example 4, except that 22.2 g (0.25 mol) of β-alanine and 61.1 g (0.50 mol) of o-hydroxybenzaldehyde were used in lieu of glycine and p-hydroxybenzaldehyde, respectively, and that the reaction time was 6 hours. During the reaction, the pH of the reaction mixture was 9.6 to 9.2.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]CCC(O)=O.[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=O.[NH2:16][CH2:17][C:18]([OH:20])=O.OC1C=CC([CH:26]=[O:27])=CC=1>>[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[C:17]1[NH:16][C:26](=[O:27])[NH:1][C:18]1=[O:20]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
61.1 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C=C2C(NC(N2)=O)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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